1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

Catalog No.
S14141011
CAS No.
M.F
C9H20N2O
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

Product Name

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

IUPAC Name

1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C9H20N2O/c1-9(12,8-10)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3

InChI Key

UJCRKJJBHYMHDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCC1)(CN)O

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is an organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a butanol backbone. This compound has the molecular formula C9H19N1O1C_9H_{19}N_1O_1 and a molecular weight of approximately 157.25 g/mol. The presence of the amino group and the pyrrolidine ring contributes significantly to its chemical behavior and biological activity.

The chemical reactivity of 1-amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol is primarily influenced by the functional groups present. It can participate in various reactions, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.
  • Hydrogen bonding: The hydroxyl group can form hydrogen bonds, enhancing interactions with biological molecules.
  • Redox reactions: Depending on the reaction conditions, the compound may also undergo oxidation or reduction processes.

These reactions are essential for its potential applications in medicinal chemistry and biochemistry.

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol exhibits significant biological activity. It has been shown to modulate various cellular processes, including:

  • Influencing cell signaling pathways: The compound can interact with proteins involved in signaling cascades, potentially altering gene expression and metabolic processes.
  • Impacting immune responses: Its structural features allow it to interact with immune system components, suggesting potential applications in immunology.

The molecular mechanism of action often involves binding interactions with specific receptors or enzymes, leading to either inhibition or activation of their activity.

The synthesis of 1-amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol can be achieved through several methods:

  • Direct synthesis from pyrrolidine and butanol derivatives: A common approach involves reacting pyrrolidine with a suitable butanol derivative under controlled conditions, typically using acid catalysis.
  • Reduction methods: The compound can also be synthesized via reduction reactions involving appropriate precursors that contain carbonyl groups.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity while minimizing reaction times.

This compound has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological or immunological disorders.
  • Biochemical research: Its ability to modulate protein interactions makes it valuable for studying cellular mechanisms and pathways.

Furthermore, ongoing research is exploring its utility in developing novel therapeutic agents.

Studies have indicated that 1-amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol interacts with various biomolecules. These interactions can influence:

  • Enzyme activity: The compound may act as an inhibitor or activator for specific enzymes, affecting metabolic pathways.
  • Protein structure and function: By forming hydrogen bonds and hydrophobic interactions with amino acid residues, it can alter protein conformation and functionality.

Such studies are crucial for understanding its pharmacological potential and mechanisms of action.

Several compounds share structural similarities with 1-amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol. Here are some notable examples:

Compound NameKey Features
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl Butan-1-OneContains an amino group; involved in neuropharmacology
3-Methyl-1-(Pyrrolidin-1-Yl)Butan-2-AmineExhibits different biological activities compared to 1-amino compound
2-Methyl-4-(Methylthio)Butan-2-OlSimilar backbone but different functional groups

Uniqueness

The uniqueness of 1-amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol lies in its specific combination of functional groups (amino and hydroxyl) along with the pyrrolidine ring. This configuration enhances its ability to interact with biological systems uniquely compared to similar compounds, making it a subject of interest for further research in medicinal chemistry and pharmacology.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.157563266 g/mol

Monoisotopic Mass

172.157563266 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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